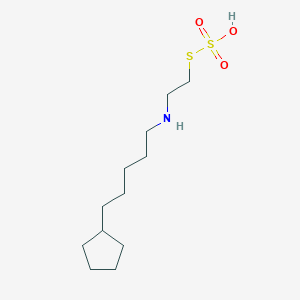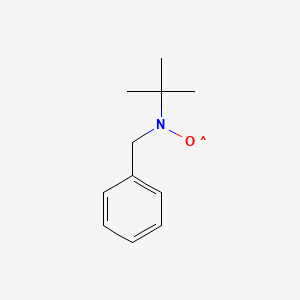
Benzyl tert-butyl nitroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl tert-butyl nitroxide is a stable free radical compound characterized by the presence of a nitroxide group attached to a benzyl and a tert-butyl group. Nitroxides are known for their unique properties, including stability and reactivity, which make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl tert-butyl nitroxide can be synthesized through the oxidation of benzyl tert-butyl amine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the nitroxide radical being stabilized by the bulky tert-butyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may also include purification steps to ensure the stability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl tert-butyl nitroxide undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be further oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to hydroxylamine.
Substitution: The benzyl group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxoammonium cations.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl tert-butyl nitroxide has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed as a probe to investigate biological systems, including the study of oxidative stress and redox biology.
Medicine: Potential therapeutic applications due to its antioxidant properties, which can protect cells from oxidative damage.
Industry: Utilized in polymer chemistry for controlled radical polymerization processes, leading to the synthesis of well-defined polymers.
Mecanismo De Acción
The mechanism by which benzyl tert-butyl nitroxide exerts its effects involves the stabilization of the nitroxide radical by the bulky tert-butyl group. This stabilization allows the compound to participate in redox reactions, acting as both an oxidizing and reducing agent. The nitroxide group can interact with various molecular targets, including free radicals and reactive oxygen species, thereby modulating oxidative stress and redox balance in biological systems.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced solubility in aqueous systems.
Di-tert-butyl nitroxide: A simpler nitroxide radical with similar stability but different reactivity profiles.
Uniqueness: Benzyl tert-butyl nitroxide is unique due to the presence of both benzyl and tert-butyl groups, which provide enhanced stability and specific reactivity. This makes it particularly valuable in applications requiring stable and reactive nitroxide radicals.
Propiedades
Número CAS |
24293-08-1 |
|---|---|
Fórmula molecular |
C11H16NO |
Peso molecular |
178.25 g/mol |
InChI |
InChI=1S/C11H16NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
VICRAWMDVMFKFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC1=CC=CC=C1)[O] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
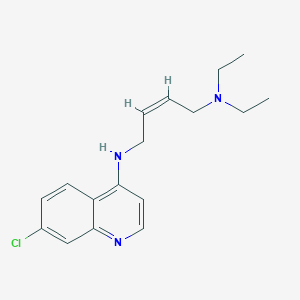
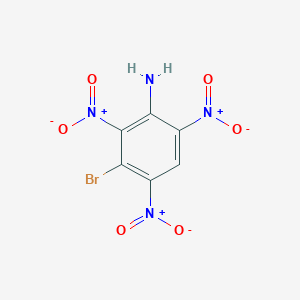
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
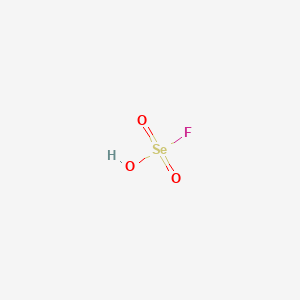
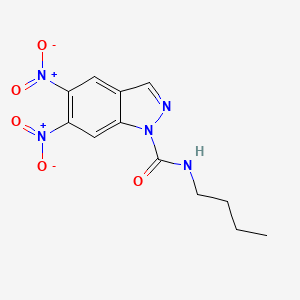
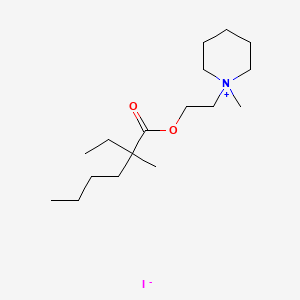
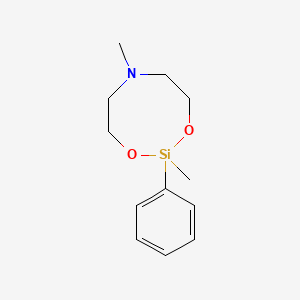
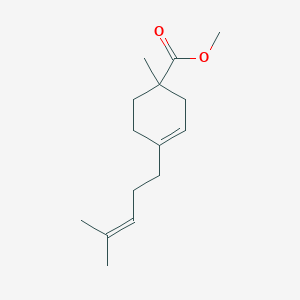
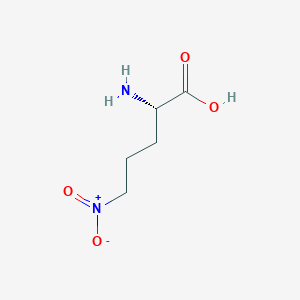
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)
